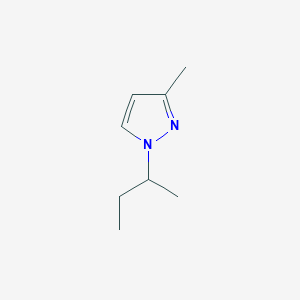

1-sec-butyl-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality 1-sec-butyl-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-sec-butyl-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butan-2-yl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-8(3)10-6-5-7(2)9-10/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAJPPAJQLYKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Safety Landscape of Substituted Pyrazoles: A Technical Guide to 1-sec-butyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Need for a Rigorous Safety Assessment

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, celebrated for its versatile biological activities.[1] As researchers synthesize novel derivatives like 1-sec-butyl-3-methyl-1H-pyrazole, a thorough understanding of their safety profiles is not just a regulatory hurdle but a scientific imperative. This guide offers a deep dive into the safety considerations for 1-sec-butyl-3-methyl-1H-pyrazole, drawing upon data from structurally related analogues to provide a robust framework for its safe handling and use in a research and development setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available information on closely related pyrazole derivatives to forecast potential hazards and inform best practices.

Hazard Identification and Classification: An Analog-Based Approach

Lacking a dedicated Safety Data Sheet for 1-sec-butyl-3-methyl-1H-pyrazole (CAS No. 1172938-74-7), we must infer its potential hazards from documented GHS classifications of analogous compounds. Structurally similar pyrazoles exhibit a range of health and physical hazards.

A close analogue, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), signified by the GHS06 pictogram and the "Danger" signal word. Other related pyrazoles are flagged as harmful if swallowed, skin and eye irritants, and may cause damage to organs through prolonged or repeated exposure.[2][3][4] For instance, 3-Methyl-1H-pyrazole is classified as causing severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[3]

Based on this collective data, it is prudent to handle 1-sec-butyl-3-methyl-1H-pyrazole with a high degree of caution, assuming it may possess similar toxicological properties.

Anticipated GHS Classification for 1-sec-butyl-3-methyl-1H-pyrazole (Inferred):

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Category 3/4 | GHS06 / GHS07 | Danger / Warning | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B/2 | GHS05 | Danger | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 1B | GHS08 | Danger | H360D: May damage the unborn child (based on 3-Methyl-1H-pyrazole) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure |

Physicochemical Properties: Insights from Related Structures

| Property | Value (for related compounds) | Source | Significance for Safety |

| Molecular Formula | C8H14N2 | [5] | Foundational for all other properties. |

| Molecular Weight | 138.21 g/mol | [5] | Influences volatility and absorption. |

| Physical State | Likely a liquid at room temperature. | [3] | Affects potential routes of exposure (inhalation, skin contact). |

| Boiling Point | 186 - 188 °C (for Pyrazole) | [6] | Higher boiling point suggests lower volatility at ambient temperatures. |

| Flash Point | Not available for the target compound. Combustible nature is noted for related compounds.[3] | N/A | Essential for fire hazard assessment. Assume combustible. |

| Solubility | Likely soluble in water, based on related structures.[3] | N/A | Water solubility can influence environmental fate and decontamination procedures. |

Exposure Controls and Personal Protection: A Proactive Stance

Given the anticipated hazards, a stringent exposure control plan is paramount. The hierarchy of controls should be implemented to minimize potential contact.

Engineering Controls

The primary line of defense is to handle the compound within a certified chemical fume hood to control airborne concentrations.[7][8] The fume hood should have adequate airflow and be regularly tested. An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling 1-sec-butyl-3-methyl-1H-pyrazole.

-

Eye and Face Protection: Chemical safety goggles conforming to EU standard EN166 or NIOSH-approved equivalents are required. A face shield should be worn in situations with a higher risk of splashing.[8][9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[8]

-

Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[9]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.[8]

Caption: Hierarchy of controls for minimizing exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.

Handling

-

Always handle 1-sec-butyl-3-methyl-1H-pyrazole in a well-ventilated area, preferably a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10]

-

Take precautions to prevent the build-up of electrostatic charge.[7]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from heat, sparks, and open flames.[7]

-

Store separately from strong oxidizing agents and strong acids, which are incompatible with many pyrazole derivatives.[11]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[10]

-

If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[7]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

-

All personnel involved in spill cleanup should be properly trained and equipped.

Caption: Workflow for responding to an exposure event.

Stability and Reactivity

Substituted pyrazoles are generally stable under recommended storage conditions.[6] However, they can be reactive with certain substances.

-

Reactivity: Hazardous reactions are not expected under normal processing.

-

Chemical Stability: Stable under standard ambient conditions.[6]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

Toxicological and Ecological Information

Detailed toxicological and ecological studies on 1-sec-butyl-3-methyl-1H-pyrazole are not publicly available. The information below is extrapolated from related compounds and should be treated as indicative of potential effects.

Toxicological Information

-

Acute Toxicity: As previously mentioned, oral toxicity is a significant concern. The toxicological properties have not been fully investigated for many pyrazole derivatives, warranting a cautious approach.[9][11]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage is a classification for some related pyrazoles.[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage is also a common classification.[3]

-

Reproductive Toxicity: Some pyrazole derivatives may damage fertility or the unborn child.[3]

Ecological Information

The environmental impact of 1-sec-butyl-3-methyl-1H-pyrazole has not been assessed. However, good laboratory practice dictates that the compound should not be released into the environment.[3] Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[3]

Conclusion: A Commitment to Safety

While 1-sec-butyl-3-methyl-1H-pyrazole holds potential for scientific advancement, its handling demands a proactive and informed approach to safety. In the absence of specific data, a conservative safety strategy based on the known hazards of analogous pyrazole compounds is essential. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and foster a secure environment for innovation.

References

-

Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [Link]

-

PubChem. 3-Methylpyrazole (CID 15073). [Link]

-

The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

Organic Chemistry Portal. Pyrazole Synthesis. [Link]

-

Kishida Chemical Co., Ltd. (2023). Safety Data Sheet. [Link]

-

Cheméo. Chemical Properties of 1H-Pyrazole, 3-methyl- (CAS 1453-58-3). [Link]

-

Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. 1172938-74-7|1-sec-Butyl-3-methyl-1h-pyrazole|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. targetmol.com [targetmol.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

The Indispensable Scaffold: A Technical Guide to N-Alkyl Pyrazoles in Modern Agrochemical Research

Executive Summary

The N-alkyl pyrazole scaffold has emerged as a cornerstone in the discovery and development of novel agrochemicals, demonstrating remarkable versatility and efficacy across herbicidal, fungicidal, and insecticidal applications.[1] This enduring relevance stems from the pyrazole ring's unique electronic properties, metabolic stability, and the diverse chemical space that can be explored through substitution at its various positions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies underpinning the successful application of N-alkyl pyrazole scaffolds in agrochemical research. We will delve into the strategic rationale behind synthetic choices, elucidate key mechanisms of action, and present detailed experimental protocols to empower the next generation of agrochemical innovation.

The Strategic Advantage of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is not merely a passive structural element but an active contributor to the biological activity of agrochemicals.[2] Its prevalence in numerous commercial products is a testament to its advantageous physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, while the aromatic nature of the ring contributes to its stability. Furthermore, the distinct electronic environments of the ring atoms allow for regioselective functionalization, a critical aspect in optimizing biological activity and crop selectivity.[3]

The "N-alkyl" component of the scaffold plays a pivotal role in modulating the molecule's lipophilicity, which in turn governs its uptake, translocation within the plant, and interaction with the target site. The choice of the alkyl group is a key determinant of the compound's overall performance and is often a primary focus of optimization studies.

Synthetic Strategies: Building the N-Alkyl Pyrazole Core

The regioselective synthesis of N-substituted pyrazoles is a significant challenge due to the similar properties of the nitrogen atoms in the azole ring.[4] However, several robust methods have been developed to control the N-alkylation and construct the desired pyrazole scaffold.

Classical Knorr-Paal-Type Condensation and Subsequent N-Alkylation

A foundational approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation. The initial condensation can, however, lead to a mixture of regioisomers.

Conceptual Workflow:

Sources

The Critical Distinction: A Guide to Differentiating 1-sec-butyl-3-methyl and 1-sec-butyl-5-methyl Pyrazole Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its structural versatility and capacity for diverse functionalization have led to its incorporation into numerous FDA-approved drugs and potent agrochemicals.[4][5]

A frequent and critical challenge in the synthesis of N-substituted pyrazoles is the formation of constitutional isomers, particularly when reacting a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[6] This reaction can lead to a mixture of regioisomers that, while structurally similar, may possess vastly different physicochemical properties and biological activities. Understanding and controlling the synthesis and subsequent analytical differentiation of these isomers is paramount for any research or development program.

This guide provides an in-depth technical examination of two such constitutional isomers: 1-sec-butyl-3-methylpyrazole and 1-sec-butyl-5-methylpyrazole. As a Senior Application Scientist, this document will move beyond simple definitions to explain the causality behind synthetic strategies, provide field-proven analytical protocols for their differentiation, and explore the implications of their structural differences on potential applications.

PART 1: Structural Isomerism and Nomenclature

The fundamental difference between 1-sec-butyl-3-methylpyrazole and 1-sec-butyl-5-methylpyrazole lies in the position of the methyl group on the pyrazole ring relative to the N-substituted sec-butyl group. According to IUPAC nomenclature, the pyrazole ring is numbered starting from the substituted nitrogen atom (N1), proceeding towards the second nitrogen (N2).

-

1-sec-butyl-3-methylpyrazole : The sec-butyl group is attached to the N1 position, and the methyl group is at the C3 position.

-

1-sec-butyl-5-methylpyrazole : The sec-butyl group is attached to the N1 position, and the methyl group is at the C5 position.

While this distinction appears minor, the spatial arrangement of the substituents has profound effects on the molecule's electronic distribution, steric profile, and ability to interact with biological targets.

Caption: Chemical structures of the two constitutional isomers.

PART 2: Synthetic Strategy and the Challenge of Regioselectivity

The most common method for synthesizing N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[6] For the isomers , the precursors would be sec-butylhydrazine and an unsymmetrical diketone, typically acetylacetone (2,4-pentanedione) or a related derivative.

The reaction with an unsymmetrical diketone can, in principle, yield a mixture of the two regioisomers.[7] The control of this regioselectivity is a key synthetic challenge.

Caption: Formation of two regioisomers from the same starting materials.

Factors Influencing Regioselectivity:

-

Steric Hindrance : The bulky sec-butyl group on the hydrazine can sterically hinder its approach to one of the carbonyl carbons of the diketone, thereby favoring attack at the less hindered carbonyl. This is often the dominant factor.

-

Electronic Effects : Electron-withdrawing or donating groups on the 1,3-dicarbonyl compound can alter the electrophilicity of the carbonyl carbons, directing the nucleophilic attack of the hydrazine.

-

Reaction Conditions :

-

pH : The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the primary nucleophile.[6]

-

Solvent : The choice of solvent can dramatically impact the isomeric ratio. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance regioselectivity compared to traditional solvents like ethanol.[7] This is attributed to the unique hydrogen-bonding properties of these solvents.

-

Temperature : Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the product ratio.

-

General Synthetic Protocol

The following is a generalized protocol for the synthesis, which typically requires optimization to favor one isomer and subsequent purification.

| Step | Procedure | Rationale |

| 1 | Dissolve the 1,3-dicarbonyl precursor (e.g., acetylacetone) in a suitable solvent (e.g., ethanol or TFE for higher selectivity) in a round-bottom flask. | Ensures a homogeneous reaction mixture. TFE is chosen to improve regioselectivity.[7] |

| 2 | Add sec-butylhydrazine to the solution, often dropwise at room temperature or below. An acid catalyst (e.g., acetic acid) may be added. | The reaction is often exothermic. The catalyst protonates a carbonyl group, activating it for nucleophilic attack. |

| 3 | Stir the reaction mixture at room temperature or heat to reflux for several hours. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | Allows the condensation and subsequent cyclization/dehydration to proceed to completion. |

| 4 | Upon completion, remove the solvent under reduced pressure. | Concentrates the product mixture for purification. |

| 5 | Purify the crude residue by column chromatography on silica gel. | The two isomers will likely have different polarities, allowing for their separation. This step is often challenging due to the similar nature of the isomers. |

| 6 | Characterize the purified fractions using NMR, GC-MS, and other analytical techniques to confirm the identity and purity of each isomer. | Essential for confirming the structure of the isolated products. |

PART 3: Definitive Spectroscopic and Chromatographic Differentiation

Once synthesized, distinguishing between the 1,3- and 1,5-isomers is non-trivial and requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of every proton and carbon atom differs between the two isomers, leading to unique NMR spectra. While ¹H and ¹³C spectra provide initial clues, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are required for unambiguous structural assignment.[8][9]

| Nucleus | 1-sec-butyl-3-methylpyrazole (Expected) | 1-sec-butyl-5-methylpyrazole (Expected) | Key Differentiator |

| ¹H Pyrazole H4 | Doublet, ~6.0-6.2 ppm | Doublet, ~5.9-6.1 ppm | Chemical shift influenced by adjacent groups. |

| ¹H Pyrazole H5 | Doublet, ~7.3-7.5 ppm | - | The absence of an H5 proton is a key indicator. |

| ¹H Pyrazole H3 | - | Doublet, ~7.2-7.4 ppm | The absence of an H3 proton is a key indicator. |

| ¹H Methyl (CH₃) | Singlet, ~2.2-2.4 ppm | Singlet, ~2.1-2.3 ppm | Proximity to the N-sec-butyl group may cause a slight upfield shift. |

| ¹³C Pyrazole C3 | ~150-152 ppm | ~140-142 ppm | The C3 carbon is significantly deshielded when directly attached to the methyl group.[10] |

| ¹³C Pyrazole C4 | ~105-107 ppm | ~106-108 ppm | Less diagnostic, but will have a unique chemical shift. |

| ¹³C Pyrazole C5 | ~139-141 ppm | ~149-151 ppm | The C5 carbon is significantly deshielded when directly attached to the methyl group.[10] |

The Power of 2D NMR: HMBC Protocol

The HMBC experiment is the gold standard for differentiating these isomers as it shows correlations between protons and carbons that are 2-3 bonds away.

Experimental Protocol: HMBC for Isomer Differentiation

-

Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquisition : On a standard NMR spectrometer, acquire a high-resolution proton spectrum followed by an HMBC experiment (e.g., hmbcgplpndqf on a Bruker instrument). Ensure sufficient scans are acquired for good signal-to-noise.

-

Analysis :

-

For 1-sec-butyl-3-methylpyrazole , look for a 3-bond correlation (³JCH) from the singlet of the methyl protons to the C3 carbon of the pyrazole ring. You will also see correlations from the protons on the sec-butyl group to the C5 carbon .

-

For 1-sec-butyl-5-methylpyrazole , look for a 3-bond correlation from the singlet of the methyl protons to the C5 carbon . Conversely, protons from the sec-butyl group will show correlations to the C3 carbon .

-

Caption: Diagnostic HMBC correlations for unambiguous isomer identification.

Chromatographic Separation

The subtle differences in polarity and shape between the two isomers can be exploited for their separation and analysis.

-

Gas Chromatography (GC) : Due to their volatility, GC is an excellent method for both separating and quantifying the isomers in a mixture. They will exhibit different retention times on a suitable capillary column (e.g., a non-polar polydimethyl siloxane phase).[11]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used for both analytical and preparative-scale separation. The 1,5-isomer is generally slightly less polar than the 1,3-isomer, which can guide method development on both normal-phase (e.g., silica) and reverse-phase (e.g., C18) columns.

PART 4: Implications for Biological Activity and Drug Development

The significance of differentiating these isomers extends far beyond academic curiosity. In drug discovery, the precise three-dimensional arrangement of functional groups dictates how a molecule interacts with its biological target, such as an enzyme active site or a cell surface receptor.

Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimitotic effects.[2][4][5] The specific substitution pattern on the pyrazole ring is critical for this activity. A change from a 1,3-disubstitution pattern to a 1,5-disubstitution pattern can:

-

Alter Binding Affinity : The methyl group in the 5-position may cause a steric clash within a binding pocket that is not present in the 3-methyl isomer, or vice-versa.

-

Change Pharmacokinetic Properties : Subtle changes in polarity and shape can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Modify Target Selectivity : One isomer may bind potently to a desired target, while the other may be inactive or bind to an off-target, leading to undesirable side effects.

Therefore, the regioselective synthesis of a single, desired isomer is a crucial step in the development of new therapeutics and agrochemicals to ensure efficacy and safety.

Conclusion

The distinction between 1-sec-butyl-3-methylpyrazole and 1-sec-butyl-5-methylpyrazole exemplifies a common yet critical challenge in synthetic and medicinal chemistry. While they share the same molecular formula, their unique structures arise from different regiochemical outcomes during synthesis. This structural variance leads to distinct spectroscopic signatures, chromatographic behaviors, and, most importantly, potentially divergent biological activities.

For researchers and drug development professionals, the ability to control the synthesis of a specific regioisomer and to definitively characterize the product is not merely a matter of analytical rigor—it is fundamental to the success of their work. The application of advanced techniques, particularly 2D NMR, provides an unambiguous and self-validating system for identifying these isomers, ensuring the scientific integrity of subsequent biological evaluations and the development of safe and effective molecules.

References

-

V. Gotor, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link][7]

-

A. A. Aly, et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link][1]

-

X. Deng & N. S. Mani (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

-

ACS Publications (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

-

S. A. G. El-faham, et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link][4]

-

S. Mohan, et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Chemical and Pharmaceutical Research. [Link][2]

-

V. S. Bhaskar, et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link][3]

-

R. Thangarasu & S. Muthusaravanan (2024). Synthesis of polysubstituted pyrazoles and their biological applications. Cogent Chemistry. [Link][5]

-

NIST (n.d.). Pyrazole, 3(5)-butyl-5(3)-methyl, 1-acetyl. NIST WebBook. [Link][11]

-

C. Lopez, et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link][10]

-

S. M. T. C. F. Comprido, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link][9]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. jchr.org [jchr.org]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Pyrazole, 3(5)-butyl-5(3)-methyl, 1-acetyl [webbook.nist.gov]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 1-sec-butyl-3-methyl-1H-pyrazole from sec-butylhydrazine

Abstract

This document provides a comprehensive and detailed guide for the synthesis of 1-sec-butyl-3-methyl-1H-pyrazole, a substituted pyrazole with significant potential in medicinal chemistry and materials science. The protocol outlines a reliable and scalable method commencing with the commercially available precursor, sec-butylhydrazine. This application note is specifically designed for researchers, scientists, and professionals engaged in drug development, offering in-depth procedural instructions, mechanistic insights, and critical safety considerations. The synthesis is based on the classic Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] The protocol is optimized for achieving high yields and purity, and it includes detailed analytical methods for comprehensive product characterization.

Introduction

Substituted pyrazoles represent a pivotal class of heterocyclic compounds that constitute the fundamental scaffold of numerous biologically active molecules. Their broad pharmacological profile encompasses anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The target compound, 1-sec-butyl-3-methyl-1H-pyrazole, is a valuable building block for the elaboration of more complex molecular architectures. The strategic positioning of the sec-butyl group at the N1 position and the methyl group at the C3 position can profoundly influence the molecule's steric and electronic characteristics, thereby modulating its interactions with biological targets.

The synthetic route detailed herein employs the Knorr pyrazole synthesis, a time-honored and highly dependable method for constructing the pyrazole ring.[2][3][4] This reaction entails the condensation of a hydrazine with a β-diketone, which in this protocol is acetylacetone (2,4-pentanedione). The utilization of sec-butylhydrazine as the starting material facilitates the direct incorporation of the sec-butyl moiety onto the pyrazole nitrogen.

Reaction Mechanism and Scientific Rationale

The formation of 1-sec-butyl-3-methyl-1H-pyrazole from sec-butylhydrazine and acetylacetone proceeds via a well-elucidated condensation-cyclization mechanism. A thorough understanding of this pathway is paramount for optimizing reaction parameters and for effective troubleshooting.

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of sec-butylhydrazine on one of the carbonyl carbons of acetylacetone. This initial step is followed by a cascade of proton transfers and dehydration events, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, followed by a final dehydration step, affords the aromatic pyrazole ring.[3][5] The inclusion of an acidic catalyst, such as glacial acetic acid, is crucial for protonating the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic addition. The choice of ethanol as the solvent ensures the complete dissolution of all reactants, promoting a homogeneous reaction environment.

Caption: A simplified representation of the key steps in the synthesis of 1-sec-butyl-3-methyl-1H-pyrazole.

Experimental Protocol

This section furnishes a detailed, step-by-step procedure for the synthesis of 1-sec-butyl-3-methyl-1H-pyrazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| sec-Butylhydrazine | ≥98% | Sigma-Aldrich | 5471-43-2 |

| Acetylacetone (2,4-pentanedione) | ReagentPlus®, ≥99% | Sigma-Aldrich | 123-54-6 |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | 64-19-7 |

| Ethanol (200 proof) | Anhydrous, ≥99.5% | Sigma-Aldrich | 64-17-5 |

| Sodium Bicarbonate | ACS Reagent, ≥99.7% | VWR | 144-55-8 |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Diethyl Ether | ACS Reagent, ≥99.0% | Fisher Scientific | 60-29-7 |

| Round-bottom flask (100 mL) | --- | --- | --- |

| Reflux condenser | --- | --- | --- |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Heating mantle | --- | --- | --- |

| Separatory funnel (250 mL) | --- | --- | --- |

| Rotary evaporator | --- | --- | --- |

Safety Precautions

-

sec-Butylhydrazine: This compound is corrosive and toxic. All handling must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves, is mandatory.

-

Acetylacetone: A flammable liquid and vapor that is harmful if swallowed or inhaled and causes skin and eye irritation.[6][7][8][9] It must be handled in a fume hood.

-

Glacial Acetic Acid: Highly corrosive, causing severe skin burns and eye damage. Handle with extreme caution within a fume hood.

-

Diethyl Ether: Extremely flammable. All sources of ignition must be excluded from the work area. Work in a well-ventilated space.

Step-by-Step Synthesis Procedure

Caption: A flowchart illustrating the sequential steps of the synthesis protocol.

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. All glassware must be thoroughly dried prior to use.

-

Charging Reactants: To the round-bottom flask, add sec-butylhydrazine (5.0 g, 56.7 mmol) followed by ethanol (30 mL). Commence stirring of the solution.

-

Catalyst Addition: Carefully introduce glacial acetic acid (0.5 mL) to the reaction mixture.

-

Substrate Addition: While maintaining vigorous stirring, add acetylacetone (5.7 g, 56.7 mmol) dropwise to the flask over a 10-15 minute period. A noticeable exotherm may be observed during the addition.

-

Reflux: Upon completion of the addition, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for a duration of 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Work-up: After the 2-hour reflux period, remove the heating mantle and allow the reaction mixture to cool to ambient temperature.

-

Neutralization: Slowly and cautiously pour the reaction mixture into a 250 mL separatory funnel that contains a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Evolution of CO2 gas will occur. Gently swirl the funnel and vent frequently to release the pressure.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). The organic layers are then combined.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure utilizing a rotary evaporator.

-

Purification (Optional): The crude product can be further purified by vacuum distillation to yield a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized 1-sec-butyl-3-methyl-1H-pyrazole should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Expected Results and Data

| Parameter | Expected Value |

| Theoretical Yield | Approximately 7.84 g |

| Typical Experimental Yield | 80-90% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~185-190 °C at atmospheric pressure (literature value) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~0.8 (t, 3H), 1.2 (d, 3H), 1.5-1.7 (m, 2H), 2.2 (s, 3H), 4.0-4.2 (m, 1H), 5.8 (s, 1H), 7.2 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~11.0, 12.5, 21.0, 30.0, 58.0, 105.0, 138.0, 148.0 |

| MS (ESI+) m/z | [M+H]⁺ calculated for C₈H₁₄N₂: 139.1184; found: ~139.1182 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; loss of product during the work-up procedure. | Ensure the full reflux time is observed; exercise care during extractions and transfers; verify the purity of the starting materials. |

| Dark-colored Product | Presence of impurities; thermal decomposition. | Purify the product by vacuum distillation; ensure the reaction temperature does not significantly exceed the reflux temperature. |

| Incomplete Reaction | Insufficient amount of catalyst; inadequate reaction temperature. | Verify the quantity of acetic acid added; ensure the reaction mixture is maintained at a steady reflux. |

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 1-sec-butyl-3-methyl-1H-pyrazole from sec-butylhydrazine and acetylacetone. By adhering to the outlined procedures and safety precautions, researchers can reliably prepare this valuable pyrazole derivative with high yield and purity. The accompanying mechanistic insights and troubleshooting guide are intended to further facilitate the successful execution of this synthesis.

References

-

Gish, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

- Journal of Chemical Pearson. (Year). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Knorr Pyrazole Synthesis. Source not specified.

- Knorr pyrazole synthesis. Name-Reaction.com.

- 1-sec-Butyl-3-methyl-1h-pyrazole. BLDpharm.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- SAFETY DATA SHEET - tert-Butylhydrazine hydrochloride. Fisher Scientific.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- Pyrazole synthesis. Organic Chemistry Portal.

- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

- Acetylacetone. isnap.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride. Links.

- SAFETY DATA SHEET - Acetylacetone. FUJIFILM Wako Chemicals.

- SAFETY DATA SHEET - Acetylacetone. Fisher Scientific.

- Methyl 1-sec-butyl-1h-pyrazole-3-carboxyl

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal.

- Acetylacetone. SIGMA-ALDRICH.

- Experiment No 5 To synthesis and submit 1,3 Pyrazole. Slideshare.

- 1H-Pyrazole, 3-methyl-. NIST WebBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. jk-sci.com [jk-sci.com]

- 6. isnap.nd.edu [isnap.nd.edu]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. fishersci.com [fishersci.com]

- 9. gustavus.edu [gustavus.edu]

Application Note & Protocol: A Validated Approach for the Regioselective Synthesis of 1-sec-butyl-3-methylpyrazole

Abstract

This document provides a comprehensive, field-proven protocol for the regioselective synthesis of 1-sec-butyl-3-methylpyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Traditional pyrazole syntheses, such as the Knorr cyclocondensation, often yield isomeric mixtures when using unsymmetrical precursors, posing significant purification challenges.[1] This protocol circumvents this issue by employing a strategic pairing of a substituted hydrazine with a protected ketoaldehyde, 4,4-dimethoxy-2-butanone. The inherent difference in electrophilicity between the ketone and the in situ-generated aldehyde carbonyls directs the reaction pathway, affording the desired 1,3-disubstituted pyrazole with high regioselectivity. This application note details the underlying mechanism, provides a step-by-step experimental procedure, characterization data, and a workflow visualization to ensure reliable and reproducible execution for researchers in drug development and synthetic chemistry.

Introduction: The Challenge of Regiocontrol in Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern pharmacology and agrochemistry, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib, the appetite suppressant Rimonabant, and various kinase inhibitors used in oncology.[2][3] The biological activity of these compounds is critically dependent on the specific substitution pattern on the pyrazole ring.

The most prevalent method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] While efficient, this method faces a significant challenge when unsymmetrical dicarbonyls and substituted hydrazines are used, as it can lead to the formation of two distinct regioisomers, which are often difficult to separate. Achieving predictable and high regioselectivity is therefore a paramount objective in the synthesis of specifically substituted pyrazoles. This protocol addresses this challenge directly for the synthesis of 1-sec-butyl-3-methylpyrazole.

Principle and Mechanism of Regioselectivity

The strategy outlined herein achieves regioselectivity by exploiting the differential reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl precursor. Instead of using the unstable acetoacetaldehyde, we employ its stable acetal-protected equivalent, 4,4-dimethoxy-2-butanone .

Under acidic conditions, the acetal is hydrolyzed in situ to reveal a highly reactive aldehyde functional group. The overall reaction proceeds as follows:

Reaction Scheme:

The Basis for Regiocontrol:

The key to the regioselectivity lies in two factors:

-

Carbonyl Electrophilicity: Aldehyde carbonyls are inherently more electrophilic and less sterically hindered than ketone carbonyls.

-

Hydrazine Nucleophilicity: In sec-butylhydrazine (CH₃CH₂CH(CH₃)NHNH₂), the terminal nitrogen (-NH₂) is more nucleophilic and less sterically encumbered than the internal nitrogen atom attached to the sec-butyl group.

The reaction mechanism proceeds via a defined pathway that favors the formation of the desired 1,3-isomer:

-

Step 1: In Situ Deprotection: The acid catalyst protonates the acetal, leading to its hydrolysis and the formation of 3-oxobutanal (the keto-aldehyde).

-

Step 2: Nucleophilic Attack: The more nucleophilic terminal nitrogen of sec-butylhydrazine preferentially attacks the more electrophilic aldehyde carbonyl carbon.

-

Step 3: Intermediate Formation: This initial attack leads to the formation of a key hydrazone intermediate after dehydration.

-

Step 4: Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then undergoes intramolecular nucleophilic attack on the ketone carbonyl. A final dehydration step aromatizes the ring, yielding the stable 1-sec-butyl-3-methylpyrazole product.[6]

This directed pathway effectively prevents the formation of the isomeric 1-sec-butyl-5-methylpyrazole, thus ensuring a highly regioselective transformation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| sec-Butylhydrazine | 5470-43-9 | C₄H₁₂N₂ | ≥95% | Sigma-Aldrich, TCI |

| 4,4-Dimethoxy-2-butanone | 5454-94-4 | C₆H₁₂O₃ | ≥97% | Sigma-Aldrich, Alfa Aesar |

| Acetic Acid, Glacial | 64-19-7 | C₂H₄O₂ | ACS Grade | Fisher Scientific |

| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | Anhydrous | Decon Labs |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | 144-55-8 (soln) | NaHCO₃ | - | Lab-prepared |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Sigma-Aldrich |

| Silica Gel | 112926-00-8 | SiO₂ | 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer, GC-MS instrument for analysis

Detailed Experimental Protocol

Safety Precautions: Hydrazine derivatives are toxic and potentially carcinogenic. Handle sec-butylhydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Acetic acid is corrosive. Avoid inhalation and skin contact.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sec-butylhydrazine (3.52 g, 40 mmol, 1.0 eq).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the hydrazine is fully dissolved. Note: Acetic acid acts as both the solvent and the acid catalyst for this reaction.

-

Reagent Addition: Place the flask in an ice-water bath to cool the solution to 0-5 °C. Fill a dropping funnel with 4,4-dimethoxy-2-butanone (5.28 g, 40 mmol, 1.0 eq) and add it dropwise to the stirred hydrazine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product should be more nonpolar than the starting materials.

-

Work-up - Quenching and Neutralization: After 4 hours, cool the reaction mixture to room temperature. Carefully pour the dark solution over ~100 g of crushed ice in a beaker. Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution in portions until effervescence ceases and the pH is ~8.

-

Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to afford 1-sec-butyl-3-methylpyrazole as a colorless to pale yellow oil.

Characterization and Expected Results

-

Yield: 70-85%

-

Appearance: Colorless to pale yellow oil

Table of Analytical Data

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.25 (d, J=2.2 Hz, 1H, H-5), 6.01 (d, J=2.2 Hz, 1H, H-4), 4.25 (sept, J=6.7 Hz, 1H, N-CH), 2.28 (s, 3H, ring-CH₃), 1.85 (m, 2H, CH₂), 1.55 (d, J=6.7 Hz, 3H, CH-CH₃), 0.85 (t, J=7.4 Hz, 3H, CH₂-CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 148.9, 133.5, 105.1, 58.0, 29.8, 20.9, 11.5, 10.8. |

| Mass Spec (EI) | m/z (%): 138.12 (M⁺), 109.08 ([M-C₂H₅]⁺), 82.07. |

| IR (neat) | ν (cm⁻¹): 2965, 2930, 2875 (C-H), 1585 (C=N), 1505 (C=C). |

(Note: Spectroscopic data is based on typical values for this class of compound and may vary slightly based on solvent and instrument.)

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the temperature is maintained at reflux. |

| Loss of product during work-up. | Ensure pH is fully basic (>8) before extraction to prevent the protonated product from remaining in the aqueous layer. Be careful not to lose product during rotary evaporation. | |

| Impure Product | Incomplete neutralization. | Ensure complete neutralization with NaHCO₃; residual acid can co-extract. |

| Inefficient purification. | Optimize the solvent system for column chromatography. Ensure proper column packing and loading. | |

| Isomeric Mixture Detected | Incorrect starting materials or reaction conditions. | Verify the identity and purity of 4,4-dimethoxy-2-butanone. Acetal hydrolysis must occur before significant reaction at the ketone. The use of a protic acid like acetic acid is crucial. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of 1-sec-butyl-3-methylpyrazole.

Caption: Workflow for the regioselective synthesis of 1-sec-butyl-3-methylpyrazole.

References

-

D. J. de A. Faria, et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]

-

S. A. S. G. V. Kumar, P. S. S. Prasad, G. M. Kumar. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

G. Vinciarelli, et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – An Asian Journal. Available at: [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

-

S. Ma, et al. (2021). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

-

S. P. Singh, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

A. P. B. Selvam, et al. (2019). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. JETIR. Available at: [Link]

-

X. Deng, N. S. Mani. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Methylpyrazole. Available at: [Link]

-

M. A. G. El-Hashash, et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the regioselective Knorr-type cyclocondensation of a β-ketoester with sec-butylhydrazine, followed by the saponification of the resulting pyrazole ester. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed explanation of the chemical principles and experimental considerations that underpin the synthesis.

Introduction and Strategic Overview

Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that are prominent scaffolds in a multitude of pharmacologically active agents. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of their biological activity. The target molecule, 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylic acid, features a sec-butyl group at the N1 position, a methyl group at C3, and a carboxylic acid at C5, making it a valuable building block for further chemical elaboration.

The synthetic strategy employed herein is a classical and reliable approach to the pyrazole core, known as the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2] This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] In this specific application, we utilize ethyl 2,4-dioxopentanoate (ethyl acetoacetate) as the 1,3-dicarbonyl component and sec-butylhydrazine as the hydrazine derivative. The resulting ethyl 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylate is then hydrolyzed to the desired carboxylic acid.

A critical aspect of this synthesis is the regioselectivity of the initial cyclocondensation reaction. The reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers.[2] This guide will address the factors influencing this selectivity and the methods for characterization to confirm the desired isomer.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process:

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |

| Ethyl 2,4-dioxopentanoate | 615-79-2 | C₇H₁₀O₄ | 158.15 | Sigma-Aldrich | Also known as ethyl acetopyruvate. |

| sec-Butylhydrazine hydrochloride | 851377-62-3 | C₄H₁₃ClN₂ | 124.61 | Commercially available | Can be used directly. |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Acros Organics | Used to free base the hydrazine. |

| Ethanol, Anhydrous | 64-17-5 | C₂H₆O | 46.07 | Fisher Scientific | Used as solvent. |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | VWR Chemicals | Used as a catalyst. |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | J.T. Baker | Used for hydrolysis. |

| Hydrochloric Acid, concentrated | 7647-01-0 | HCl | 36.46 | EMD Millipore | Used for acidification. |

| Diethyl Ether, Anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Sigma-Aldrich | Used for extraction. |

| Magnesium Sulfate, Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Fisher Scientific | Used as a drying agent. |

Step 1: Synthesis of Ethyl 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol details the Knorr-type cyclocondensation reaction to form the pyrazole ring.

Rationale for Experimental Choices:

-

Free-basing the hydrazine: sec-Butylhydrazine is typically supplied as the hydrochloride salt. It is necessary to neutralize the salt to the free hydrazine for it to act as a nucleophile. Sodium ethoxide is a suitable base for this purpose in an ethanolic solution.

-

Solvent and Catalyst: Ethanol is a common and effective solvent for this reaction. A catalytic amount of a weak acid, such as glacial acetic acid, is often used to facilitate the initial imine formation.[5]

-

Reaction Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sec-butylhydrazine hydrochloride (12.46 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

To this suspension, add a solution of sodium ethoxide (6.81 g, 0.1 mol) in 50 mL of anhydrous ethanol dropwise at room temperature with stirring. Stir the mixture for 30 minutes.

-

Add ethyl 2,4-dioxopentanoate (15.82 g, 0.1 mol) to the reaction mixture, followed by the addition of glacial acetic acid (0.6 mL, ~0.01 mol).

-

Heat the reaction mixture to reflux and maintain at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of diethyl ether and wash with 2 x 100 mL of water, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylate as an oil. The product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Regioselectivity Considerations:

The reaction between ethyl 2,4-dioxopentanoate and sec-butylhydrazine can theoretically produce two regioisomers: ethyl 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylate and ethyl 1-sec-butyl-5-methyl-1H-pyrazole-3-carboxylate. The initial nucleophilic attack of the more nucleophilic nitrogen of sec-butylhydrazine (the one not directly attached to the sterically bulky sec-butyl group) is favored at the more electrophilic carbonyl carbon of the β-ketoester (the ketone carbonyl). Subsequent cyclization leads to the desired 1,3,5-trisubstituted pyrazole as the major product.

Step 2: Saponification to 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

Rationale for Experimental Choices:

-

Base-mediated hydrolysis (Saponification): Basic hydrolysis is generally preferred over acidic hydrolysis for esters as it is an irreversible process, leading to higher yields.[6][7]

-

Co-solvent system: A mixture of ethanol and water is used to ensure the solubility of both the ester starting material and the sodium hydroxide.

-

Acidification: After the hydrolysis is complete, the resulting carboxylate salt is protonated by the addition of a strong acid, such as hydrochloric acid, to precipitate the free carboxylic acid.

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude ethyl 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylate (from Step 1) in 100 mL of ethanol.

-

Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water.

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

-

A white precipitate of 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylic acid will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum to afford the final product as a white solid.

Purification and Characterization

Purification Workflow

Figure 2: General workflow for the purification and characterization of the final product.

Recrystallization

For higher purity, the dried crude product can be recrystallized. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Analytical Data

The following table summarizes the expected analytical data for the final product, 1-sec-butyl-3-methyl-1H-pyrazole-5-carboxylic acid. The NMR chemical shifts are predicted based on known values for similar pyrazole structures and computational software.[8][9][10]

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, COOH), ~6.5 (s, 1H, pyrazole-H4), ~4.5 (m, 1H, N-CH), ~2.2 (s, 3H, pyrazole-CH₃), ~1.8 (m, 2H, CH₂), ~1.4 (d, 3H, CH-CH₃), ~0.8 (t, 3H, CH₂-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~163 (C=O), ~148 (pyrazole-C3), ~140 (pyrazole-C5), ~108 (pyrazole-C4), ~58 (N-CH), ~30 (CH₂), ~20 (CH-CH₃), ~14 (pyrazole-CH₃), ~10 (CH₂-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1460, 1380 (C-H bending) |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₄N₂O₂: 183.11; found: 183.1 |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

Ethyl 2,4-dioxopentanoate: May cause skin and eye irritation.[11][12]

-

sec-Butylhydrazine hydrochloride: Hydrazine derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[13][14]

-

Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.[2][4][10][15][16]

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with extreme care.[1][3][5][8][9][17][18]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

References

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]

- Knorr Pyrazole Synthesis. (n.d.). Retrieved from a resource discussing the synthesis.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

WIPO Patentscope. (2010, November 18). WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. Retrieved from [Link]

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

-

WIPO Patentscope. (2010, November 18). WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

-

PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl 2,4-dioxopentanoate. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). hydrolysis of esters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. name-reaction.com [name-reaction.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Visualizer loader [nmrdb.org]

- 7. CASPRE [caspre.ca]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 11. tdcommons.org [tdcommons.org]

- 12. youtube.com [youtube.com]

- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 14. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 15. NMR Predictor - Documentation [docs.chemaxon.com]

- 16. acdlabs.com [acdlabs.com]

- 17. jocpr.com [jocpr.com]

- 18. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Application Note & Protocol: Regioselective Lithiation of 1-sec-butyl-3-methyl-1H-pyrazole for Advanced Synthesis

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development. Its derivatives exhibit a vast spectrum of biological activities, featuring in prominent pharmaceuticals like Celebrex and Viagra.[1] The ability to precisely functionalize the pyrazole ring is therefore of paramount importance for the synthesis of novel chemical entities with tailored properties. Direct deprotonation using organolithium reagents, a key transformation in the chemist's toolkit, offers a powerful and direct route to introduce a wide array of electrophiles onto the heterocyclic core.

This document provides a comprehensive guide to the regioselective lithiation of 1-sec-butyl-3-methyl-1H-pyrazole. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide a detailed and field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Mechanistic Rationale: Achieving Regiocontrol in Pyrazole Lithiation

The lithiation of N-alkylpyrazoles is a classic example of directed metalation, where the inherent electronic properties of the heterocycle guide the deprotonation to a specific site. The most acidic proton on the N-alkylated pyrazole ring is typically at the C5 position.[2][3] This is due to the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1) and the stabilization of the resulting carbanion by the N2 nitrogen.

In the case of 1-sec-butyl-3-methyl-1H-pyrazole , several factors influence the site of lithiation:

-

Electronic Effects: The N1 and N2 atoms strongly acidify the adjacent C5 proton, making it the most probable site for deprotonation by a strong base like n-butyllithium (n-BuLi).

-

Substituent Effects: The electron-donating methyl group at C3 slightly deactivates the C4 position for deprotonation. The sec-butyl group at N1, while sterically demanding, does not typically direct lithiation to the alkyl chain itself under thermodynamic conditions, unlike the smaller methyl group which can undergo lateral lithiation.[2][3][4]

-

Thermodynamic vs. Kinetic Control: The formation of 5-lithio-1-sec-butyl-3-methyl-1H-pyrazole is the thermodynamically favored outcome.[2][3] Maintaining a low temperature (-78 °C) throughout the deprotonation step ensures that this pathway is dominant, preventing potential side reactions or isomerization.

The overall transformation follows the principles of Directed ortho Metalation (DoM), where a heteroatom functionality directs deprotonation to an adjacent position.[5][6] The N1 nitrogen of the pyrazole ring acts as the primary directing group, coordinating with the lithium atom of the organolithium reagent, thereby positioning the base for abstraction of the C5 proton.

Caption: Regioselective lithiation of 1-sec-butyl-3-methyl-1H-pyrazole at the C5 position.

Experimental Protocol: Lithiation and Electrophilic Quench

This protocol details a general procedure for the C5-lithiation of 1-sec-butyl-3-methyl-1H-pyrazole and subsequent reaction with an electrophile.

Critical Safety Precautions

-

n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air. It also reacts violently with water.[7][8] All manipulations must be performed under a strict inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or Schlenk line techniques.[9]

-

Personal Protective Equipment (PPE) is mandatory. This includes a flame-retardant lab coat, safety goggles, and a full-face shield.[10][11] Use appropriate chemical-resistant gloves.[9]

-

Have an appropriate fire extinguisher (Class D, for combustible metals) and a container of dry sand or powdered limestone readily accessible for quenching spills or fires. Do NOT use water or carbon dioxide extinguishers.[8]

-

All glassware must be oven- or flame-dried immediately before use to remove all traces of moisture.

Reagents and Equipment

| Reagent/Equipment | Specification |

| Starting Material | 1-sec-butyl-3-methyl-1H-pyrazole |

| Solvent | Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O |

| Base | n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes |

| Electrophile | e.g., Dry ice (solid CO₂), benzaldehyde, etc. |

| Quenching Solution | Saturated aqueous ammonium chloride (NH₄Cl) |

| Reaction Vessel | Oven-dried Schlenk flask with a magnetic stir bar |

| Atmosphere Control | Schlenk line or glovebox with Argon/Nitrogen |

| Temperature Control | Dry ice/acetone bath (-78 °C) |

| Reagent Transfer | Syringes and needles |

| Purification | Silica gel for column chromatography |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble the oven-dried Schlenk flask, fitted with a rubber septum and connected to the inert gas line. Purge the flask by evacuating and refilling with inert gas three times.

-

Reaction Initiation: Under a positive pressure of inert gas, dissolve 1-sec-butyl-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF (to make a ~0.2 M solution).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Addition of n-BuLi: Slowly add n-butyllithium solution (1.1 eq.) dropwise via syringe over 15-20 minutes. Ensure the needle tip is submerged below the surface of the reaction mixture. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated species.

-

Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq.).

-

For Carboxylation: Quickly add an excess of freshly crushed dry ice pellets directly to the flask.

-

For Aldehydes/Ketones: Add the electrophile as a solution in a small amount of anhydrous THF dropwise.

-

-

Reaction and Warming: Stir the mixture at -78 °C for an additional 1-2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature.

-

Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Process Optimization and Troubleshooting

The success of a lithiation reaction hinges on meticulous attention to detail. Below are common issues and recommended solutions.

-

Low or No Conversion:

-

Cause: Inactive n-BuLi or presence of moisture/air.

-

Solution: Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of high-purity inert gas. Use freshly opened anhydrous solvent.

-

-

Formation of Side Products:

-

Cause: Reaction temperature is too high, allowing for side reactions or decomposition of the lithiated intermediate.

-

Solution: Maintain the temperature strictly at -78 °C during base addition and anion formation. Slow, dropwise addition of n-BuLi is crucial to dissipate the heat of reaction.

-

-

Poor Regioselectivity:

-